N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a difluorophenyl group, a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic synthesis. The process may include:
Formation of the Pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine Core: This step often involves cyclization reactions using appropriate starting materials such as thiophenes and pyrimidines under controlled conditions.
Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the Acetamide Moiety: This step may involve acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for targeting specific diseases.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by inhibiting or modulating the activity of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide: shares structural similarities with other acetamides and heterocyclic compounds.
Other Similar Compounds: Include derivatives with different substituents on the aromatic ring or variations in the heterocyclic core.
Uniqueness
The uniqueness of N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide lies in its specific combination of functional groups and structural features, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H19F2N3O2S2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H19F2N3O2S2/c1-2-9-26-20(28)18-13-5-3-4-6-16(13)30-19(18)25-21(26)29-11-17(27)24-12-7-8-14(22)15(23)10-12/h2,7-8,10H,1,3-6,9,11H2,(H,24,27) |
InChI Key |
QBJVQCUVLGFOHO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)F)F)SC4=C2CCCC4 |
Origin of Product |
United States |
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